

Tenovin-1 stock solution preparation and storage

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Compound Focus: Tenovin-1

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Tenovin-1 Stock Solution & Storage

For your laboratory work, here are the standard protocols for preparing and storing **Tenovin-1** stock solutions.

Table 1: Stock Solution Preparation & Storage Guide

Aspect	Specification	Reference / Source
Solubility	Soluble in DMSO (5-74 mg/mL). Insoluble in water or ethanol. [1] [2] [3]	Sigma-Aldrich, Selleckchem, BPS Bioscience
Recommended Solvent	Anhydrous DMSO for primary stock solution.	-
Common Stock Concentration	50-100 mM in DMSO.	-
Storage Temperature	-20°C or below for long-term storage.	[2] [3] [4]

Aspect	Specification	Reference / Source
Storage Form	Aliquots in tightly sealed vials, packaged under inert gas if possible.	[1] [4]
Stability	Stock solutions are stable for at least 1 to 3 months at -20°C.	[1] [4]
Handling	Protect from light. Allow frozen vials to equilibrate to room temperature before opening.	[1] [4]

In Vitro Working Concentrations & Protocols

The following table summarizes key experimental data for using **Tenovin-1** in cell-based assays.

Table 2: In Vitro Experimental Data

Parameter	Details	Reference / Source
Common Working Concentration	10 µM	[2] [5]
Incubation Time (p53 upregulation)	2 to 6 hours	[1] [2] [5]
Incubation Time (Cell Viability/Apoptosis)	48 hours to 4 days	[2] [5]
Key Activities (In Vitro)	Upregulates p53 and p21 protein levels; induces apoptosis in p53-functional cancer cells.	[1] [2] [5]

Example In Vitro Protocol: Assessing p53 Upregulation in MCF-7 Cells

- **Cell Plating:** Plate MCF-7 cells (or other p53 wild-type cell line of choice) in an appropriate culture medium and allow them to adhere.

- **Compound Treatment:** Prepare a working dilution of **Tenovin-1** in fresh culture medium. The final concentration of DMSO should be kept constant and below 0.1-0.5% in all treatments, including the vehicle control. Treat cells with **10 μ M Tenovin-1**.
- **Incubation:** Incubate the cells for **6 hours** at 37°C and 5% CO₂ [2].
- **Analysis:** Harvest the cells and analyze the upregulation of p53 protein levels via **western blotting** [2].

In Vivo Formulation & Dosing

For animal studies, **Tenovin-1** must be formulated to overcome its low aqueous solubility.

Table 3: In Vivo Dosing & Formulation

| Aspect | Details | Reference / Source | | :--- | :--- | :--- | | **Reported Dosage** | **45 mg/kg** (i.p., for rodent studies of diabetic nephropathy); **92.5 mg/kg** (i.p., for rodent tumor xenograft studies). | [5] [6] | | **Formulation Method 1** | Homogeneous suspension in **15% Captisol** (10 mg/mL) [2]. | | **Formulation Method 2** | Homogeneous suspension in **CMC-Na** (5 mg/mL) [2]. | | **Administration Route** | Intraperitoneal (i.p.) injection. | [5] [6] |

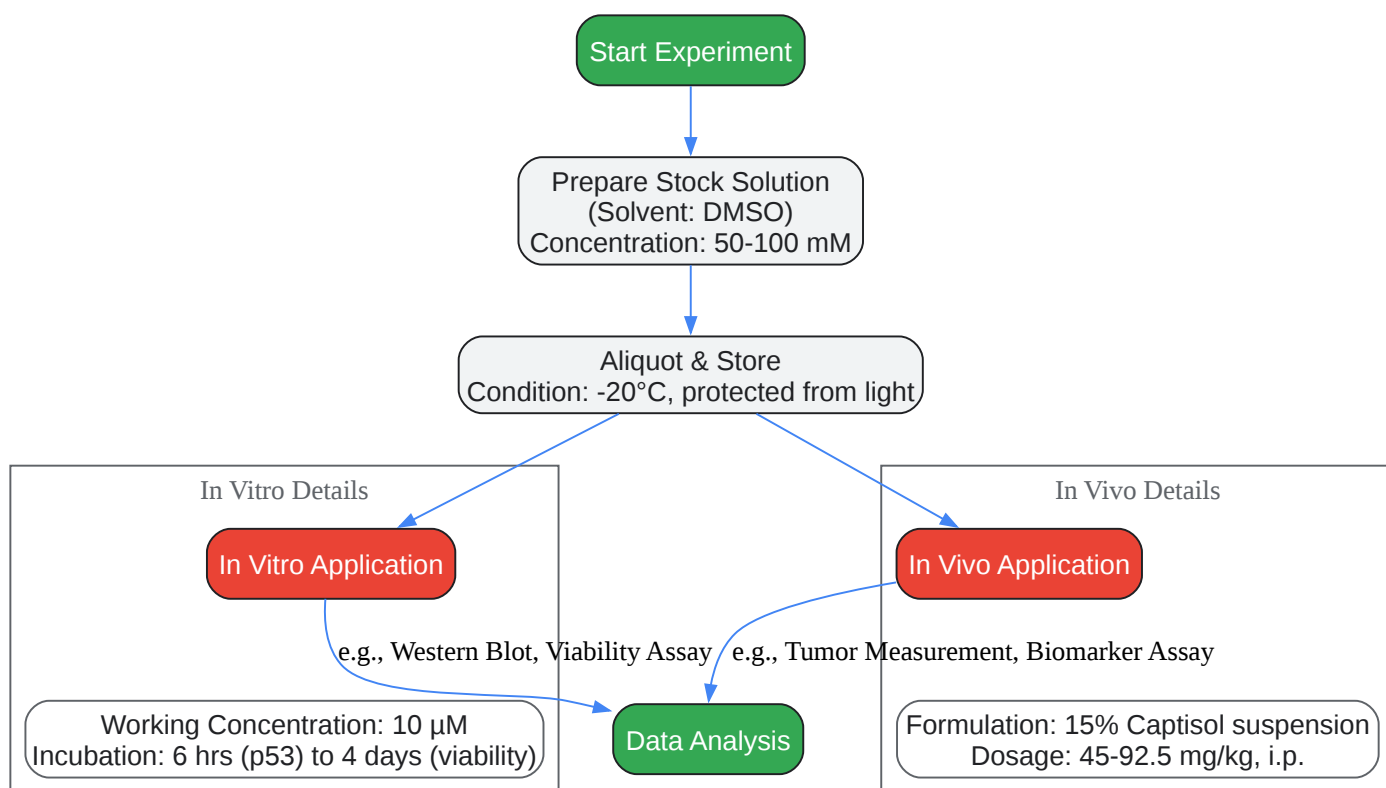
Example In Vivo Protocol: Formulation with 15% Captisol

- **Weighing:** Accurately weigh the required amount of **Tenovin-1**.
- **Suspension:** Add the compound to a suitable volume of **15% Captisol** solution in water to achieve a final concentration of **10 mg/mL**.
- **Mixing:** Mix evenly to form a uniform suspension. The mixed suspension should be used immediately for optimal results [2].

Mechanism of Action & Experimental Workflow

Tenovin-1 primarily functions as a reversible inhibitor of the class III histone deacetylases **Sirtuin 1 (SIRT1)** and **Sirtuin 2 (SIRT2)** [1] [5] [3]. By inhibiting these deacetylases, **Tenovin-1** leads to increased levels of acetylated p53. Acetylated p53 is protected from MDM2-mediated degradation, resulting in its stabilization and accumulation in the cell [2] [5]. The elevated and active p53 then transactivates its downstream targets, such as p21, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with functional p53 [1] [5].

The following diagram illustrates the experimental workflow from stock preparation to data analysis:



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Critical Notes for Researchers

- **Solubility Limitations:** **Tenovin-1** has very low solubility in aqueous buffers. When preparing working solutions for cell culture, a brief sonication after dilution may be necessary to ensure a homogeneous solution and achieve the desired final concentration [2].
- **Solution Stability:** While stock solutions in DMSO are stable for months at -20°C, aqueous working dilutions and in vivo formulations should be prepared fresh and used immediately to ensure compound stability and experimental reproducibility [2] [4].

- **p53 Dependency:** The cytotoxic effects of **Tenovin-1** are more pronounced in cancer cells expressing **wild-type p53**. However, it can also inhibit the growth of p53-null or p53-mutant cells, indicating that its effects are not exclusively dependent on p53, likely due to the inhibition of other sirtuin targets [5].
- **Off-Target Activity:** Be aware that **Tenovin-1** has also been identified as an inhibitor of **dihydroorotate dehydrogenase (DHODH)** [2]. This off-target effect should be considered when interpreting results, especially in studies related to nucleotide metabolism.

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